Cas no 78675-97-5 (N-(4-chlorobenzyl)-2-pyrazinamine)
78675-97-5 structure
Product Name:N-(4-chlorobenzyl)-2-pyrazinamine
CAS No:78675-97-5
MF:C11H10ClN3
MW:219.670200824738
MDL:MFCD00160525
CID:2802142
PubChem ID:3849617
Update Time:2025-04-21
N-(4-chlorobenzyl)-2-pyrazinamine Chemical and Physical Properties
Names and Identifiers
-
- CHEMBL1496913
- AKOS008922709
- MS-0307
- Pyrazinamine, N-[(4-chlorophenyl)methyl]-
- 78675-97-5
- N-(4-chlorobenzyl)-2-pyrazinamine
- DTXSID90397294
- SR-01000309753
- ((4-Chlorophenyl)methyl)pyrazin-2-ylamine
- SCHEMBL3949028
- Z31195653
- MFCD00160525
- MLS000755614
- HMS2588G13
- DDA67597
- SR-01000309753-1
- SMR000337291
-
- MDL: MFCD00160525
- Inchi: 1S/C11H10ClN3/c12-10-3-1-9(2-4-10)7-15-11-8-13-5-6-14-11/h1-6,8H,7H2,(H,14,15)
- InChI Key: TYIVUMPBFZGFPS-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC1C=NC=CN=1
Computed Properties
- Exact Mass: 219.0563250Da
- Monoisotopic Mass: 219.0563250Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 37.8Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 359.4±32.0 °C at 760 mmHg
- Flash Point: 171.2±25.1 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
N-(4-chlorobenzyl)-2-pyrazinamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-chlorobenzyl)-2-pyrazinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB162499-1 g |
((4-Chlorophenyl)methyl)pyrazin-2-ylamine |
78675-97-5 | 1 g |
€211.30 | 2023-07-20 | ||
| abcr | AB162499-5 g |
((4-Chlorophenyl)methyl)pyrazin-2-ylamine |
78675-97-5 | 5 g |
€377.50 | 2023-07-20 | ||
| abcr | AB162499-10 g |
((4-Chlorophenyl)methyl)pyrazin-2-ylamine |
78675-97-5 | 10 g |
€482.50 | 2023-07-20 | ||
| abcr | AB162499-1g |
((4-Chlorophenyl)methyl)pyrazin-2-ylamine; . |
78675-97-5 | 1g |
€211.30 | 2024-04-16 | ||
| abcr | AB162499-5g |
((4-Chlorophenyl)methyl)pyrazin-2-ylamine; . |
78675-97-5 | 5g |
€377.50 | 2024-04-16 | ||
| abcr | AB162499-10g |
((4-Chlorophenyl)methyl)pyrazin-2-ylamine; . |
78675-97-5 | 10g |
€482.50 | 2024-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629120-1mg |
N-(4-chlorobenzyl)pyrazin-2-amine |
78675-97-5 | 98% | 1mg |
¥509.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629120-5mg |
N-(4-chlorobenzyl)pyrazin-2-amine |
78675-97-5 | 98% | 5mg |
¥582.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629120-10mg |
N-(4-chlorobenzyl)pyrazin-2-amine |
78675-97-5 | 98% | 10mg |
¥934.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629120-50mg |
N-(4-chlorobenzyl)pyrazin-2-amine |
78675-97-5 | 98% | 50mg |
¥1201.00 | 2024-07-28 |
N-(4-chlorobenzyl)-2-pyrazinamine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:78675-97-5)
Order Number:A1177103
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:36
Price ($):550.0
Email:sales@amadischem.com
N-(4-chlorobenzyl)-2-pyrazinamine Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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